molecular formula C10H15ClN2OS B13146626 (R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride

(R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B13146626
M. Wt: 246.76 g/mol
InChI Key: HRGTXWXHHAUNKE-DDWIOCJRSA-N
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Description

®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a compound that features a piperidine ring substituted with an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of piperidine and thiophene derivatives with biological targets.

    Material Science: It may be used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may modulate enzyme activity or protein-protein interactions. These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopiperidine: A simpler analog without the thiophene ring.

    Thiophene-2-carboxylic acid: A compound with a thiophene ring and a carboxylic acid group.

    Piperidine: The parent compound of the piperidine ring.

Uniqueness

®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride

InChI

InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H/t8-;/m1./s1

InChI Key

HRGTXWXHHAUNKE-DDWIOCJRSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC=CS2)N.Cl

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl

Origin of Product

United States

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